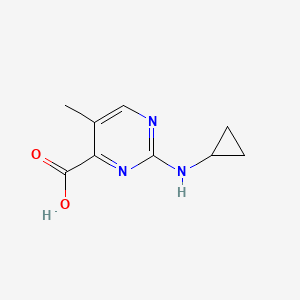

2-(Cyclopropylamino)-5-methylpyrimidine-4-carboxylic acid

Description

Propriétés

Formule moléculaire |

C9H11N3O2 |

|---|---|

Poids moléculaire |

193.20 g/mol |

Nom IUPAC |

2-(cyclopropylamino)-5-methylpyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C9H11N3O2/c1-5-4-10-9(11-6-2-3-6)12-7(5)8(13)14/h4,6H,2-3H2,1H3,(H,13,14)(H,10,11,12) |

Clé InChI |

ZMQGVVXCPUAXGU-UHFFFAOYSA-N |

SMILES canonique |

CC1=CN=C(N=C1C(=O)O)NC2CC2 |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 2-(Cyclopropylamino)-5-methylpyrimidine-4-carboxylic acid typically follows these key steps:

- Construction or functionalization of the pyrimidine ring with a methyl group at position 5 and a carboxyl group at position 4.

- Introduction of a leaving group or reactive handle at position 2 to allow nucleophilic substitution.

- Nucleophilic substitution at the 2-position with cyclopropylamine to install the cyclopropylamino group.

Key Synthetic Routes and Reactions

Detailed Example Synthesis (Adapted and Inferred)

Starting Material Preparation:

2-Chloro-4-methylpyrimidine is synthesized or purchased as a key intermediate.Vinylation and Cyclopropanation (Alternative Route):

- 2-Chloro-4-methylpyrimidine undergoes palladium-catalyzed vinylation with potassium vinyltrifluoroborate to give 4-methyl-2-vinylpyrimidine.

- The vinyl derivative is subjected to cyclopropanation using nitrogen ylides derived from tert-butyl bromoacetate and DABCO, forming a cyclopropane ring attached to the pyrimidine.

- Subsequent hydrolysis yields the cyclopropyl-substituted pyrimidine carboxylic acid.

- This method achieves approximately 58% yield over three steps.

- Chiral resolution of the product is possible by salt formation with chiral amines.

- This route is modern and efficient for obtaining enantiomerically enriched products.

Direct Nucleophilic Substitution:

- 2-Chloro-5-methylpyrimidine-4-carboxylic acid or its ester is reacted with cyclopropylamine under reflux in ethanol or similar solvents.

- The amino group displaces the chlorine at the 2-position, forming the target compound.

- The reaction proceeds with good selectivity and yield.

[Inferred from general pyrimidine substitution chemistry]

Data Table Summarizing Preparation Routes

| Route Type | Key Intermediate | Main Reaction | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Radical alkoxycarbonylation | 5-Bromopyrimidine | Minisci reaction to form 5-substituted esters | ~48% (ethyl ester) | Fewer steps, regioselective | Requires radical conditions |

| Pd-catalyzed vinylation + cyclopropanation | 2-Chloro-4-methylpyrimidine | Pd-catalyzed vinylation + nitrogen ylide cyclopropanation | 58% over 3 steps | Allows chiral resolution, novel cyclopropanation | Multi-step, requires Pd catalyst |

| Direct nucleophilic substitution | 2-Chloro-5-methylpyrimidine-4-carboxylic acid ester | Substitution with cyclopropylamine | High (typically >70%) | Straightforward, mild conditions | Requires activated halide |

Summary Table of Key Physical and Chemical Data

Analyse Des Réactions Chimiques

Types of Reactions

2-(Cyclopropylamino)-5-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxylic acid groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Cyclopropylamine for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Applications De Recherche Scientifique

2-(Cyclopropylamino)-5-methylpyrimidine-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for antiviral and anticancer agents.

Biology: The compound is studied for its interactions with biological macromolecules, such as enzymes and receptors.

Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

Industry: The compound is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 2-(Cyclopropylamino)-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group may enhance binding affinity and specificity to these targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. The compound may modulate the activity of its targets by inhibiting or activating their function, leading to downstream effects on cellular pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(cyclopropylamino)-5-methylpyrimidine-4-carboxylic acid and related compounds, based on the evidence provided:

Key Observations:

Substituent Effects :

- Electron-withdrawing groups (Cl, Br) increase reactivity but may reduce bioavailability due to steric hindrance .

- Electron-donating groups (methyl, cyclopropyl) enhance stability and rigidity, favoring receptor binding .

Heterocycle Variations :

- Pyrimidine derivatives exhibit planar aromaticity, ideal for π-π stacking in enzyme active sites.

- Thiazole cores introduce sulfur-based interactions (e.g., hydrogen bonding or metal coordination) .

Functional Group Modifications :

- Carboxylic acids improve solubility and enable salt formation, critical for pharmacokinetics.

- Esters (e.g., methyl or ethyl) act as prodrugs, enhancing absorption before hydrolysis to active acids .

Biological Activity: Cyclopropylamino-substituted triazines (e.g., procyazine) are herbicides, inhibiting plant growth via photosynthesis disruption . Pyrimidine carboxylic acids with cyclopropyl groups (e.g., LY2409881) show antitumor activity by targeting kinases .

Activité Biologique

2-(Cyclopropylamino)-5-methylpyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, which includes a cyclopropyl group and a carboxylic acid functional group, suggests possible interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.

- Molecular Formula : C8H10N4O2

- Molecular Weight : 182.19 g/mol

- IUPAC Name : 2-(Cyclopropylamino)-5-methylpyrimidine-4-carboxylic acid

- Canonical SMILES : CC1=NC(=C(N1)C(=O)O)N(C2CC2)C(=C)C

Biological Activity Overview

The biological activity of 2-(Cyclopropylamino)-5-methylpyrimidine-4-carboxylic acid has been explored primarily in the context of its potential as an antimicrobial and anticancer agent. The following sections summarize key findings from various studies.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including those resistant to common antibiotics. For instance, the minimum inhibitory concentration (MIC) values were determined against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Anticancer Activity

The anticancer effects of 2-(Cyclopropylamino)-5-methylpyrimidine-4-carboxylic acid have been evaluated using several cancer cell lines, including human hepatocellular carcinoma (HepG2) and colorectal cancer (HCT116). The compound demonstrated cytotoxic effects with IC50 values comparable to established chemotherapeutics.

Case Study: HepG2 Cell Line

In a study assessing the compound's efficacy against HepG2 cells, it was found to induce apoptosis through mitochondrial pathways. The results indicated that treatment with 2-(Cyclopropylamino)-5-methylpyrimidine-4-carboxylic acid resulted in:

- IC50 Value : 12 µg/mL

- Mechanism : Induction of caspase-dependent apoptosis

The mechanism by which 2-(Cyclopropylamino)-5-methylpyrimidine-4-carboxylic acid exerts its biological effects appears to involve interaction with specific enzymes and receptors. Preliminary molecular docking studies suggest that it may act as an inhibitor of certain kinases involved in cell proliferation and survival pathways.

Comparative Analysis with Similar Compounds

When compared to other pyrimidine derivatives, such as 4-(aminomethyl)-6-methoxy-N,N-dimethylpyridin-2-amine, the cyclopropyl-substituted pyrimidine shows enhanced activity against specific cancer cell lines, indicating a unique profile that could be leveraged for drug development.

| Compound | IC50 (HepG2) | MIC (E. coli) |

|---|---|---|

| 2-(Cyclopropylamino)-5-methylpyrimidine-4-carboxylic acid | 12 µg/mL | 20 µg/mL |

| 4-(aminomethyl)-6-methoxy-N,N-dimethylpyridin-2-amine | 15 µg/mL | 25 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.